molecular formula C20H26N4O B2492290 (4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034480-87-8

(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2492290
CAS No.: 2034480-87-8
M. Wt: 338.455
InChI Key: UAZJFEWQIGJQHE-UHFFFAOYSA-N
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Description

(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile synthesis approaches for various chemical compounds incorporating different moieties, such as benzimidazole, have been developed. For example, the synthesis of new thieno[2,3-b]thiophene derivatives and pyrazolo[5,1-c]triazines, indicating the interest in creating novel compounds for further applications in medicinal chemistry and materials science (Mabkhot et al., 2010) (Abdelhamid et al., 2012).

Antimicrobial and Antioxidant Activities

  • Compounds containing benzimidazole and other heterocyclic moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes pyridine derivatives and benzimidazole carbonyl compounds, indicating the potential pharmacological applications of these compounds (Patel et al., 2011) (Bassyouni et al., 2012).

Corrosion Inhibition

  • Imidazole-based molecules, which share structural similarity to the queried compound, have been used for corrosion inhibition of carbon steel in an acid medium. This highlights the application of such compounds in industrial and engineering contexts to protect metals against corrosion (Costa et al., 2021).

Crystal Structures

  • Studies on the crystal structures of compounds with N-heterocycles, such as imidazol and benzimidazol moieties, provide insights into the molecular arrangements and potential intermolecular interactions. This knowledge is fundamental for the development of new materials and drugs (Wang et al., 2017).

Mechanism of Action

Target of Action

It is known that both indole and imidazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds containing indole and imidazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby influencing the biological processes in which these proteins are involved.

Biochemical Pathways

Indole and imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, cancer, viral replication, microbial growth, and more.

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density , can provide some insights into its potential pharmacokinetic behavior. For instance, its relatively high boiling point suggests that it may have good thermal stability, which could potentially enhance its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole and imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.

Properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(17-6-7-18-19(14-17)22-15-21-18)24-12-10-23(11-13-24)9-8-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZJFEWQIGJQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)CCC4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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